(1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine
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Overview
Description
(1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine is a compound that features both imidazole and morpholine moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine typically involves the reaction of imidazole derivatives with morpholine derivatives under specific conditions. One common method involves the alkylation of imidazole with a morpholine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
(1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as a ligand in biochemical assays and studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the morpholine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like histidine and metronidazole share the imidazole ring structure.
Morpholine derivatives: Compounds such as morphine and thiomorpholine contain the morpholine ring.
Uniqueness
(1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine is unique due to the combination of both imidazole and morpholine moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C10H18N4O/c1-2-13-10(12-1)9-11-3-4-14-5-7-15-8-6-14/h1-2,11H,3-9H2,(H,12,13) |
InChI Key |
UWOUSOVIHYQCEN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNCC2=NC=CN2 |
Origin of Product |
United States |
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